molecular formula C14H10F4O2 B6380370 4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol CAS No. 1261979-32-1

4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol

Cat. No.: B6380370
CAS No.: 1261979-32-1
M. Wt: 286.22 g/mol
InChI Key: IPNXVDVIVIRRGW-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group and a methoxyphenol group, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive reactivity and stability.

Properties

IUPAC Name

4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O2/c1-20-13-7-9(3-5-12(13)19)8-2-4-11(15)10(6-8)14(16,17)18/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNXVDVIVIRRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685760
Record name 4'-Fluoro-3-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261979-32-1
Record name 4'-Fluoro-3-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-trifluoromethylbenzene and 2-methoxyphenol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Commonly used catalysts include palladium-based catalysts, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are employed.

    Reaction Steps: The synthesis involves a series of steps, including halogenation, coupling reactions, and purification processes to obtain the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to modulate specific biochemical pathways, which can lead to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluoro-3-trifluoromethylphenyl)ethanol
  • 4-Fluoro-3-trifluoromethylphenacyl bromide
  • 2-[2-Fluoro-5-trifluoromethylphenyl]ethanol

Uniqueness

4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

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